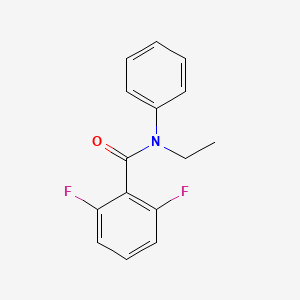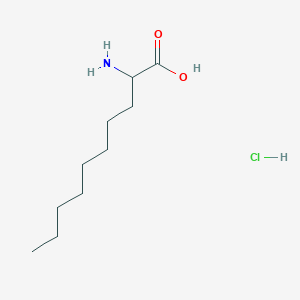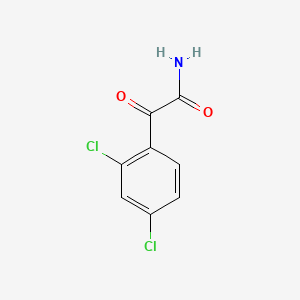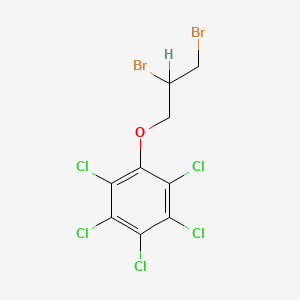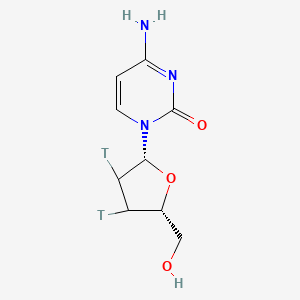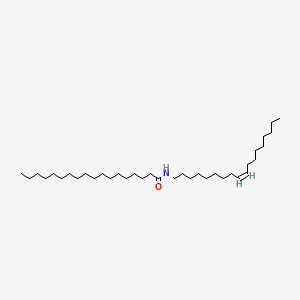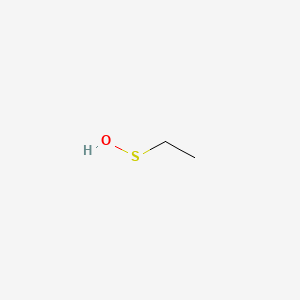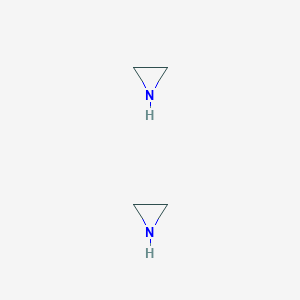
Benz(a)anthracen-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracen-10-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the tenth carbon atom. This compound is derived from benz(a)anthracene, which consists of four fused benzene rings. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracen-10-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum. The reaction is carried out under controlled conditions, often involving high temperatures and pressures to ensure the selective addition of the hydroxyl group at the tenth carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracen-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst is often employed.
Major Products:
Oxidation: Formation of benz(a)anthracen-10-one.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracen-10-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of benz(a)anthracen-10-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with nucleic acids and proteins, potentially leading to mutagenic or carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA and cause mutations.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound without the hydroxyl group.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement.
Uniqueness: Benz(a)anthracen-10-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and toxicology.
Propiedades
Número CAS |
69884-53-3 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-10-ol |
InChI |
InChI=1S/C18H12O/c19-16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11,19H |
Clave InChI |
JDJNCRIEAYGNQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


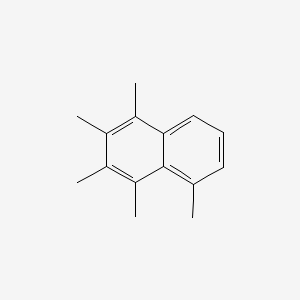
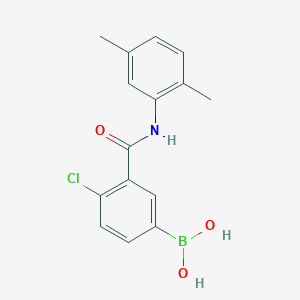
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
